

# Thermochemical Data for (2-Chloropropyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: (2-Chloropropyl)benzene

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This technical guide provides a summary of available thermochemical data for **(2-Chloropropyl)benzene**. Due to a lack of readily available experimental thermochemical values in peer-reviewed literature, this document presents calculated data and outlines the established experimental protocols that would be utilized for their determination.

## Data Presentation

The following table summarizes the calculated thermochemical properties for **(2-Chloropropyl)benzene**. It is critical to note that these values are estimations derived from the Joback group contribution method and have not been experimentally verified.

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ$	122.94	kJ/mol	Joback Calculated[1]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-13.58	kJ/mol	Joback Calculated[1]

## Experimental Protocols

While specific experimental data for **(2-Chloropropyl)benzene** is not publicly available, the following are detailed methodologies for key experiments that would be employed to determine its thermochemical properties. These protocols are standard in thermochemistry for halogenated aromatic hydrocarbons.

## Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of **(2-Chloropropyl)benzene** in its liquid state would be determined from its enthalpy of combustion, measured using a static-bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of high-purity **(2-Chloropropyl)benzene** is placed in a crucible within a stainless steel combustion bomb. A known amount of a suitable auxiliary substance, such as mineral oil, may be used to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with approximately 3 MPa of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter vessel filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer.
- **Combustion:** The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Analysis of Products:** After combustion, the gaseous products are analyzed for carbon dioxide to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid and hydrochloric acid formed.
- **Calculation:** The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the formation of acids and other side reactions. The standard enthalpy of formation is then derived using Hess's Law.

## Determination of Enthalpy of Vaporization and Fusion via Differential Scanning Calorimetry (DSC)

The enthalpies of phase transitions, such as fusion and vaporization, can be determined using differential scanning calorimetry.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **(2-Chloropropyl)benzene** (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- **DSC Measurement:** The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere.
- **Data Analysis:** The DSC instrument measures the difference in heat flow to the sample and the reference as a function of temperature. The enthalpy of fusion ( $\Delta_{\text{fus}}H$ ) is determined by integrating the area of the peak corresponding to the melting process. Similarly, the enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) can be determined by analyzing the vaporization endotherm.

## Logical Relationships and Reaction Pathways

**(2-Chloropropyl)benzene** can undergo various chemical reactions. One common pathway is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The following diagram illustrates a typical SN1 reaction of **(2-Chloropropyl)benzene** with water.



Figure 1: Nucleophilic Substitution of (2-Chloropropyl)benzene

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Caption: Nucleophilic substitution pathway of **(2-Chloropropyl)benzene**.

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## References

- 1. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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